molecular formula C24H20ClN7O3 B2939142 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide CAS No. 1007010-77-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2939142
CAS RN: 1007010-77-6
M. Wt: 489.92
InChI Key: JYJPLZHXUWBYHH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It has been studied for its potential anti-proliferative activity and its ability to inhibit P-glycoprotein . The compound is part of a series of new pyrazolo[3,4-d]pyrimidine derivatives that were designed and synthesized .


Synthesis Analysis

The synthesis of this compound involves both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using spectroscopic methods . A molecular docking study was carried out to explain the target compounds’ potent inhibitory activity within the EGFR binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using both green and conventional methods . The reaction mechanism was illustrated using DFT .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed using spectroscopic methods . The compound is part of a series of new pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The compound exhibits anti-proliferative activity and inhibits P-glycoprotein . It has shown significant inhibitory activities against EGFR tyrosine kinase . The compound also has the ability to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

Future Directions

The compound is part of ongoing research into new pyrazolo[3,4-d]pyrimidine derivatives . These compounds are being studied for their potential anti-proliferative activity and their ability to inhibit P-glycoprotein . Future research will likely continue to explore these and other potential applications.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-10-21(29-24(33)15-4-9-19(34-2)20(11-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-5-16(25)6-8-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPLZHXUWBYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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